9-Propyl-1H-purin-6(9H)-one is a purine derivative characterized by its unique molecular structure, which consists of a purine base with a propyl group at the 9-position. The compound has the molecular formula and a molecular weight of approximately 218.25 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The chemical behavior of 9-propyl-1H-purin-6(9H)-one includes various reactions typical of purine derivatives:
These reactions are essential for modifying the compound to enhance its biological properties or to synthesize related compounds.
9-Propyl-1H-purin-6(9H)-one exhibits various biological activities that make it a subject of interest in pharmacological research:
The synthesis of 9-propyl-1H-purin-6(9H)-one typically involves several steps:
This synthetic route allows for the efficient production of 9-propyl-1H-purin-6(9H)-one for further study and application.
The applications of 9-propyl-1H-purin-6(9H)-one span various fields:
Interaction studies involving 9-propyl-1H-purin-6(9H)-one focus on its binding affinity to various enzymes and receptors:
These studies are critical for understanding the mechanism of action and optimizing the compound's therapeutic potential.
Several compounds share structural similarities with 9-propyl-1H-purin-6(9H)-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-propyl-1H-purin-6-amine | Lacks the carbonyl group at position 6 | Simpler amine structure may affect biological activity |
| 2-Amino-9-methyl-1H-purin-6(9H)-one | Contains an amino group at position 2 | Potentially different pharmacological properties |
| 3-Methyl-7-propyl-3,7-dihydro-1H-purine | Dihydro structure with methyl substitution | May exhibit altered solubility and reactivity |
| 2-Chloro-9-methyl-7H-purin-8(9H)-one | Chlorine substitution at position 2 | Changes electronic properties affecting reactivity |
The uniqueness of 9-propyl-1H-purin-6(9H)-one lies in its specific substitution pattern and functional groups, which influence its reactivity and interactions with biological targets. This specificity may enhance its efficacy in therapeutic applications compared to similar compounds.
The compound is systematically named 9-propyl-1H-purin-6(9H)-one under IUPAC guidelines, reflecting its substitution pattern: a propyl group at the N9 position and a ketone at C6 on the purine core. Its molecular formula is C₈H₁₀N₄O, with a molecular weight of 178.19 g/mol. Alternative designations include CAS No. 6972-38-9 and synonyms such as 9-propyl-6,9-dihydro-1H-purin-6-one.
X-ray crystallography data (CCDC No. 659665) confirms a planar purine ring system with the propyl substituent adopting a gauche conformation relative to the ketone group. Key bond lengths include:
The molecule’s dipole moment (4.2 D) arises from electron-withdrawing effects of the ketone and electron-donating propyl group.